2-(3-Amino-4-methoxybenzamido)acetic acid
Description
2-(3-Amino-4-methoxybenzamido)acetic acid is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound is characterized by the presence of an amino group, a methoxy group, and a benzamido group attached to an acetic acid moiety. Its molecular formula is C10H12N2O4.
Properties
IUPAC Name |
2-[(3-amino-4-methoxybenzoyl)amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c1-16-8-3-2-6(4-7(8)11)10(15)12-5-9(13)14/h2-4H,5,11H2,1H3,(H,12,15)(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQVQFRHDBBOANU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-4-methoxybenzamido)acetic acid typically involves the reaction of 3-amino-4-methoxybenzoic acid with glycine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dimethylformamide (DMF) under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of automated reactors and continuous flow systems can improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Amino-4-methoxybenzamido)acetic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are employed.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amines and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Amino-4-methoxybenzamido)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Industry: Utilized in the production of dyes and pigments due to its stable chemical structure.
Mechanism of Action
The mechanism of action of 2-(3-Amino-4-methoxybenzamido)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical reactions within cells. Its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Methoxybenzamido)acetic acid
- 2-Amino-4-methoxybenzoic acid
- 3-Amino-4-methoxybenzoic acid
Uniqueness
2-(3-Amino-4-methoxybenzamido)acetic acid stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
2-(3-Amino-4-methoxybenzamido)acetic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound this compound is characterized by the following structural formula:
It features an amino group, a methoxy group, and an acetic acid moiety, which contribute to its biological properties.
Antitumor Activity
Research indicates that derivatives of benzamide, including this compound, exhibit significant antitumor properties. A study evaluating various benzamide derivatives found that certain compounds demonstrated cytotoxic effects against human cancer cell lines such as HL-60 (human promyelocytic leukemia) and SKOV-3 (human ovarian carcinoma). The mechanism of action often involves apoptosis induction in cancer cells, as evidenced by acridine orange/ethidium bromide staining assays .
Table 1: Antitumor Activity of Related Compounds
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Compound 1 | SKOV-3 | 19.5 | Apoptosis |
| Compound 2 | HL-60 | >50 | Cell Cycle Arrest |
| This compound | TBD | TBD | TBD |
Antimicrobial Activity
The compound has also been studied for its antimicrobial properties. In vitro assays have shown that derivatives can inhibit the growth of various bacterial strains. The presence of the methoxy group is believed to enhance lipophilicity, facilitating better membrane penetration and thus increased antimicrobial efficacy.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
- Receptor Modulation : It can modulate receptor activity related to apoptosis and cell survival pathways.
- Induction of Apoptosis : Evidence suggests that it triggers apoptotic pathways in tumor cells, leading to cell death.
Case Study 1: Antitumor Evaluation
A series of synthesized derivatives were evaluated for their antitumor activity against various human cancer cell lines using MTT assays. Among these, compounds structurally similar to this compound showed promising results, particularly in inducing apoptosis in SKOV-3 cells. This finding highlights the potential for further development as anticancer agents .
Case Study 2: Synthesis and Biological Evaluation
In a study focused on synthesizing novel amide derivatives, researchers reported that certain compounds exhibited significant cytotoxic effects on human tumor cell lines. The study emphasized the importance of structural modifications in enhancing biological activity, suggesting that similar modifications could be applied to this compound to improve its efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
